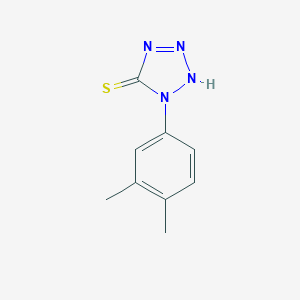![molecular formula C19H14ClN3O4 B477647 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid CAS No. 340312-48-3](/img/structure/B477647.png)
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid is a complex organic compound with the molecular formula C19H14ClN3O4 and a molecular weight of 383.79 g/mol . This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a chlorinated aniline group, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves multiple steps, typically starting with the preparation of the furan ring and the benzoic acid derivative. The chlorinated aniline group is then introduced through a series of reactions involving carbonylation and carbohydrazonoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Applications De Recherche Scientifique
3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-(5-{2-[(4-chloroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid stands out due to its unique combination of a furan ring, a benzoic acid moiety, and a chlorinated aniline group. Similar compounds include:
- 3-(5-{2-[(4-bromoanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- 3-(5-{2-[(4-fluoroanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid
- 3-(5-{2-[(4-methoxyanilino)carbonyl]carbohydrazonoyl}-2-furyl)benzoic acid These compounds share similar structural features but differ in the substituents on the aniline group, which can significantly impact their chemical properties and biological activities .
Propriétés
Numéro CAS |
340312-48-3 |
|---|---|
Formule moléculaire |
C19H14ClN3O4 |
Poids moléculaire |
383.8g/mol |
Nom IUPAC |
3-[5-[(E)-[(4-chlorophenyl)carbamoylhydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-4-6-15(7-5-14)22-19(26)23-21-11-16-8-9-17(27-16)12-2-1-3-13(10-12)18(24)25/h1-11H,(H,24,25)(H2,22,23,26)/b21-11+ |
Clé InChI |
PEQBYNPMGJUPKT-SRZZPIQSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=N/NC(=O)NC3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=NNC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B477569.png)
![N-Benzo[1,3]dioxol-5-yl-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B477580.png)
![ethyl 4-[4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B477585.png)
![1-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)piperidine](/img/structure/B477636.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B477657.png)
![2-[[5-[4-[(3,4-Dichlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B477663.png)
![N-(4-acetylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B477672.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B477708.png)
![5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B477715.png)
![N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]propanamide](/img/structure/B477725.png)
![N-[3-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B477769.png)
![N-[3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B477778.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B477780.png)
